N-(7-Hydroxy-3-methyl-1H-indol-5-yl)-N-(prop-2-en-1-yl)acetamide
Description
Properties
CAS No. |
89102-07-8 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-(7-hydroxy-3-methyl-1H-indol-5-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C14H16N2O2/c1-4-5-16(10(3)17)11-6-12-9(2)8-15-14(12)13(18)7-11/h4,6-8,15,18H,1,5H2,2-3H3 |
InChI Key |
ZIEAWUHXNBWXQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2O)N(CC=C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(7-hydroxy-3-methyl-1H-indol-5-yl)acetamide typically involves the construction of the indole ring followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-(7-hydroxy-3-methyl-1H-indol-5-yl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the acetamide can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitro groups (NO₂) under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted indole derivatives .
Scientific Research Applications
Chemical Properties and Structure
N-(7-Hydroxy-3-methyl-1H-indol-5-yl)-N-(prop-2-en-1-yl)acetamide has the molecular formula and is characterized by its indole structure, which is significant in many biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Pharmacological Applications
-
Anticancer Activity
- Mechanism of Action : The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that it may induce apoptosis in various cancer cell lines by activating specific signaling pathways.
- Case Study : A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
-
Neuroprotective Effects
- Mechanism of Action : The compound exhibits neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Case Study : In experiments on neurodegenerative models, treatment with this compound resulted in decreased markers of inflammation and improved cognitive function, indicating its potential use in conditions like Alzheimer's disease .
-
Antimicrobial Properties
- Mechanism of Action : Preliminary studies suggest that the compound possesses antimicrobial activity against several bacterial strains, potentially through disruption of bacterial cell membranes.
- Case Study : A series of tests showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .
Biochemical Applications
- Enzyme Inhibition
- The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic benefits in metabolic disorders.
- Data Table : Summary of enzyme inhibition studies.
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 12.5 |
| Lipoxygenase (LOX) | Noncompetitive | 8.7 |
- Signal Transduction Modulation
- Research indicates that this compound can modulate signal transduction pathways related to cell growth and survival.
- This modulation can be beneficial in developing therapies for diseases characterized by dysregulated signaling pathways.
Mechanism of Action
The mechanism of action of N-Allyl-N-(7-hydroxy-3-methyl-1H-indol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can influence cell signaling pathways, leading to effects such as apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Observations :
- Triazole Moieties : Triazole rings () introduce hydrogen-bonding capacity, akin to the target’s 7-OH group, but with distinct spatial positioning that may alter target selectivity .
- Acylguanidines : Polar acylguanidine groups () increase basicity and solubility, contrasting with the target’s neutral acetamide and propenyl chain .
Pharmacological and Physicochemical Properties
Activity Insights :
- Antimicrobial Potential: The target’s hydroxy group may mimic the electron-withdrawing nitro groups in triazole analogs (), enhancing microbial target binding .
- Receptor Specificity: Unlike pyridazinone-acetamides (), the indole core may favor interactions with serotonin or kinase targets rather than FPR receptors .
- Solubility : The 7-hydroxy group improves aqueous solubility compared to adamantane derivatives, though the propenyl chain may reduce it relative to acylguanidines .
Crystallographic and Steric Considerations
highlights that meta-substituents (e.g., NO₂, CH₃) on acetamides significantly influence crystal packing and steric bulk . For the target compound:
- The 3-methyl group on indole may restrict rotational freedom, stabilizing a planar conformation favorable for π-π stacking.
- The 7-hydroxy group could participate in intermolecular H-bonding, affecting crystallization behavior and stability.
Biological Activity
N-(7-Hydroxy-3-methyl-1H-indol-5-yl)-N-(prop-2-en-1-yl)acetamide, also known as N-Allyl-N-(7-hydroxy-3-methyl-1H-indol-5-yl)acetamide, is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, synthesis methods, and applications in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 89102-07-8 |
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | N-(7-hydroxy-3-methyl-1H-indol-5-yl)-N-prop-2-enylacetamide |
| Canonical SMILES | CC1=CNC2=C1C=C(C=C2O)N(CC=C)C(=O)C |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Indole Ring Construction : Commonly achieved through Fischer indole synthesis.
- Functionalization : The compound is then functionalized at specific positions to introduce the allyl and acetamide groups.
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly in cancer and microbial systems. The indole structure enables binding to specific receptors and enzymes, influencing cell signaling pathways. Notably, it has been shown to induce apoptosis in cancer cells and inhibit microbial growth.
Anticancer Activity
Research indicates that derivatives of indole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported that similar indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells like HeLa and MCF-7. The IC50 values for some derivatives have been as low as 0.34 μM .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effective inhibition against Gram-positive bacteria, including MRSA, with minimum inhibitory concentrations (MIC) reported as low as 0.5 μg/mL . This suggests potential for development as an antimicrobial agent.
Case Studies
-
Anticancer Evaluation :
- A study synthesized various indole derivatives and evaluated their antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines.
- Compound 7d exhibited the most potent activities with IC50 values of 0.52 μM (HeLa), 0.34 μM (MCF-7), and 0.86 μM (HT-29), indicating strong anticancer potential .
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
